molecular formula C11H19BO2Si B2785041 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid CAS No. 1059575-28-8

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid

Cat. No.: B2785041
CAS No.: 1059575-28-8
M. Wt: 222.17
InChI Key: ATUPLLKBFHTRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a trimethylsilyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-(trimethylsilyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reaction
One of the most prominent applications of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an organohalide under palladium catalysis to synthesize biaryl compounds. The presence of the trimethylsilyl group enhances the stability and solubility of the boronic acid, facilitating the reaction under mild conditions .

1.2 Synthesis of Functionalized Compounds
The compound has been utilized to synthesize various functionalized organic molecules. For instance, it has been employed in the preparation of aryl-substituted pyrroles through cross-coupling reactions, demonstrating good yields and selectivity . The ability to modify electronic properties through substitution makes it valuable for developing compounds with specific reactivity profiles.

Medicinal Chemistry

2.1 Anticancer Activity
Boronic acids, including this compound, have garnered attention for their potential anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. The development of boronic acid derivatives as proteasome inhibitors has led to FDA-approved drugs like bortezomib for multiple myeloma treatment . Research indicates that modifications to the boronic acid structure can enhance selectivity and reduce toxicity .

2.2 Drug Delivery Systems
The compound's ability to form hydrogels under specific conditions allows it to be integrated into drug delivery systems. These hydrogels can encapsulate poorly soluble drugs and release them in a controlled manner upon stimulation, improving therapeutic efficacy while minimizing side effects . This application is particularly relevant for delivering chemotherapeutic agents.

Materials Science

3.1 Supramolecular Hydrogels
In materials science, this compound has been used to create supramolecular hydrogels that exhibit self-healing properties and responsiveness to environmental stimuli. These hydrogels are biocompatible and biodegradable, making them suitable for biomedical applications such as tissue engineering and regenerative medicine . Their ability to form stable networks while allowing for dynamic interactions enhances their functionality in various applications.

3.2 Photocatalytic Applications
Recent studies have explored the use of boronic acids in photocatalytic reactions. The compound has been incorporated into gel matrices that facilitate photocatalytic reductions of aryl halides under aerobic conditions, demonstrating potential for green chemistry applications . This approach highlights the versatility of boronic acids in developing sustainable synthetic methodologies.

Case Studies

Study Objective Findings
Anticancer Activity StudyEvaluate the efficacy of boronic acid derivatives against cancer cellsDemonstrated significant inhibition of cell proliferation in vitro with modified derivatives showing enhanced potency
Hydrogel DevelopmentInvestigate the properties of phenylboronic acid-modified alginateDeveloped hydrogels with superior mechanical properties and self-healing capabilities suitable for drug delivery applications
Photocatalytic ReductionAssess the efficiency of aryl halide reductions using gel-based systemsAchieved high conversion rates with excellent mass balance under mild conditions using boronic acid derivatives as catalysts

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and trimethylsilyl groups.

    4-(Trimethylsilyl)phenylboronic Acid: Lacks the methyl groups.

    2,5-Dimethylphenylboronic Acid: Lacks the trimethylsilyl group.

Uniqueness

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is unique due to the presence of both methyl and trimethylsilyl groups, which can influence its reactivity and the properties of the resulting products. The trimethylsilyl group can provide steric protection, while the methyl groups can affect electronic properties.

Biological Activity

2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug delivery systems, cancer therapy, and as a catalyst in various biochemical reactions. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound features a boron atom bonded to a phenyl group with trimethylsilyl and methyl substituents. Its unique structure allows for specific interactions with biological molecules, enhancing its efficacy in various applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including derivatives like this compound. These compounds function primarily as proteasome inhibitors, disrupting protein degradation pathways critical for cancer cell survival.

  • Mechanism of Action : Boronic acids inhibit the proteasome by binding to the active site, preventing the degradation of pro-apoptotic factors and leading to cell cycle arrest. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cell lines by halting progression at the G2/M phase .
CompoundIC50 (nM)Cell LineMechanism
This compound8.21U266Proteasome inhibition
Bortezomib (standard)7.05U266Proteasome inhibition

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties, particularly against resistant strains. The ability of these compounds to inhibit β-lactamases makes them valuable in combating antibiotic resistance.

  • Case Study : Research has demonstrated that boronic acids can effectively inhibit Ambler class B β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli16 µg/mLβ-lactamase inhibition
S. aureus32 µg/mLβ-lactamase inhibition

Drug Delivery Systems

The unique affinity of boronic acids for carbohydrates allows them to be utilized in targeted drug delivery systems. The interaction between boronic acids and glycoproteins on cell surfaces facilitates the uptake of therapeutic agents into cells.

  • Research Findings : A study reported that modified proteins with boronic acid moieties showed significantly enhanced cellular uptake compared to unmodified controls . This property can be exploited for delivering chemotherapeutic agents directly into cancer cells.

Properties

IUPAC Name

(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPLLKBFHTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.